N,N-dimethyl-1-(4-methylbenzoyl)piperidine-4-carboxamide
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Overview
Description
N,N-dimethyl-1-(4-methylbenzoyl)piperidine-4-carboxamide is a synthetic organic compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of a piperidine ring substituted at the 1-position with a 4-methylbenzoyl group and at the 4-position with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(4-methylbenzoyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of 1,5-diaminopentane with suitable reagents can yield the piperidine ring.
Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced through acylation reactions. This involves reacting the piperidine ring with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with dimethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(4-methylbenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the benzoyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
N,N-dimethyl-1-(4-methylbenzoyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(4-methylbenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylbenzoyl)-4-benzylpiperidine: A similar compound with a benzyl group instead of a carboxamide group.
N-Methoxy-N,1-dimethylpiperidine-4-carboxamide: A compound with a methoxy group instead of a 4-methylbenzoyl group.
Uniqueness
N,N-dimethyl-1-(4-methylbenzoyl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring, a 4-methylbenzoyl group, and a carboxamide group makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H22N2O2 |
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Molecular Weight |
274.36 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4-methylbenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H22N2O2/c1-12-4-6-13(7-5-12)16(20)18-10-8-14(9-11-18)15(19)17(2)3/h4-7,14H,8-11H2,1-3H3 |
InChI Key |
UFDDSCUELJAZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N(C)C |
Origin of Product |
United States |
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